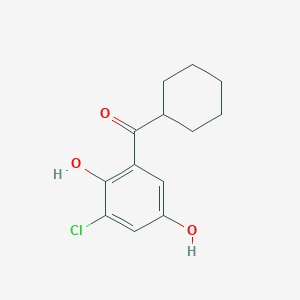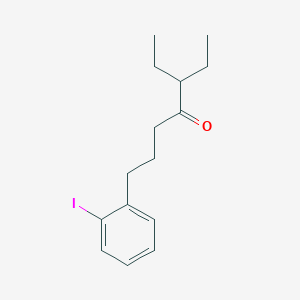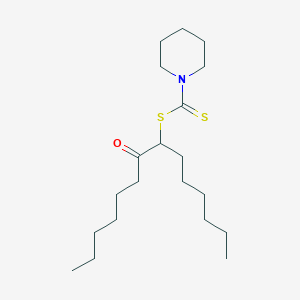
8-Oxotetradecan-7-YL piperidine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxotetradecan-7-YL piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of a piperidine ring attached to a carbodithioate group, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of 8-Oxotetradecan-7-YL piperidine-1-carbodithioate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with a suitable carbodithioate precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
8-Oxotetradecan-7-YL piperidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of oxo derivatives, while reduction can yield corresponding alcohols or amines . Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of derivatives with potential biological activities.
Applications De Recherche Scientifique
8-Oxotetradecan-7-YL piperidine-1-carbodithioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells . Additionally, it is used in the development of new pharmaceuticals and agrochemicals, making it a valuable compound for industrial applications.
Mécanisme D'action
The mechanism of action of 8-Oxotetradecan-7-YL piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of bacterial or cancer cell growth.
Comparaison Avec Des Composés Similaires
8-Oxotetradecan-7-YL piperidine-1-carbodithioate can be compared with other piperidine derivatives such as piperine and piperidine itself. While piperine is known for its antioxidant and anticancer properties, this compound has shown unique antimicrobial and anticancer activities . Other similar compounds include piperidine-4-carboxylic acid and piperidine-3-carboxylic acid, which also exhibit various biological activities but differ in their chemical structure and specific applications .
Propriétés
Numéro CAS |
923034-99-5 |
|---|---|
Formule moléculaire |
C20H37NOS2 |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
8-oxotetradecan-7-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C20H37NOS2/c1-3-5-7-10-14-18(22)19(15-11-8-6-4-2)24-20(23)21-16-12-9-13-17-21/h19H,3-17H2,1-2H3 |
Clé InChI |
DREKPBSGUSIROX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)CCCCCC)SC(=S)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
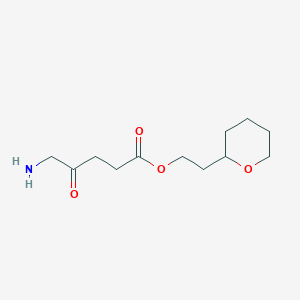
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
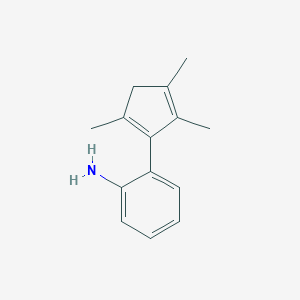
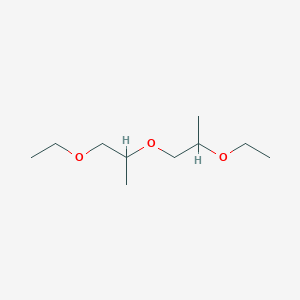
![2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14178621.png)
![2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine](/img/structure/B14178622.png)
![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)
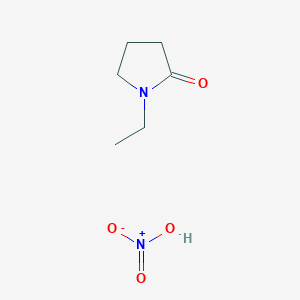
![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)
